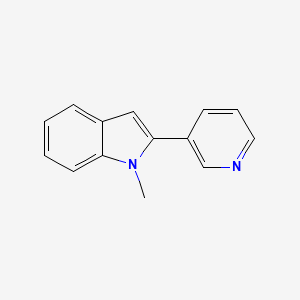
1-Methyl-2-(3-pyridyl)indole
説明
1-Methyl-2-(3-pyridyl)indole is a useful research compound. Its molecular formula is C14H12N2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry and Drug Discovery
The indole scaffold, which includes 1-Methyl-2-(3-pyridyl)indole, is recognized for its versatility in drug design. Indole derivatives have been extensively studied for their ability to interact with multiple biological targets, making them valuable in the development of new pharmaceuticals. Recent research highlights the broad therapeutic potential of indole derivatives in treating conditions such as cancer, neurodegenerative diseases, and metabolic disorders .
Table 1: Overview of Indole Derivatives in Drug Discovery
Anticancer Applications
Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that certain indole derivatives can effectively inhibit tubulin polymerization, which is crucial for cancer cell division .
Case Study: Antitumor Activity of Indole Derivatives
In a study evaluating the antiproliferative effects of several indole derivatives against HeLa cells, it was found that specific compounds exhibited IC50 values as low as 8.7 µM. These compounds disrupted microtubule networks and arrested the cell cycle at the G2/M phase, leading to increased apoptosis .
Neurodegenerative Disease Research
Indole derivatives are also being explored for their potential in treating neurodegenerative diseases. The structural characteristics of these compounds allow them to interact with neurotransmitter systems and exhibit neuroprotective effects. For instance, some indoles have been linked to improved outcomes in models of Alzheimer's disease by modulating neuroinflammation and oxidative stress pathways .
Table 2: Indole Derivatives in Neurodegenerative Disease Research
| Compound Name | Disease Target | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Alzheimer's Disease | Modulates neuroinflammation | |
| NC008-1 | Parkinson's Disease | Neuroprotective effects |
Mechanistic Insights
The efficacy of this compound and related compounds can be attributed to their ability to modulate key biological pathways. For example, studies have shown that these compounds can inhibit MCT1 (monocarboxylate transporter 1), which is essential for cancer cell metabolism . By blocking MCT1, these compounds reduce lactate and pyruvate influx into cancer cells, impairing their energy supply and leading to cell death.
Figure 1: Mechanism of Action for MCT1 Inhibition
MCT1 Inhibition Mechanism
特性
CAS番号 |
23768-17-4 |
|---|---|
分子式 |
C14H12N2 |
分子量 |
208.26 g/mol |
IUPAC名 |
1-methyl-2-pyridin-3-ylindole |
InChI |
InChI=1S/C14H12N2/c1-16-13-7-3-2-5-11(13)9-14(16)12-6-4-8-15-10-12/h2-10H,1H3 |
InChIキー |
NAOWPLJAGOXSOL-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C1C3=CN=CC=C3 |
正規SMILES |
CN1C2=CC=CC=C2C=C1C3=CN=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













